methyl 2-(3-methanesulfonylpyrrolidine-1-carbonyl)benzoate
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Overview
Description
“Methyl 2-(3-methanesulfonylpyrrolidine-1-carbonyl)benzoate” likely contains a pyrrolidine ring, a methanesulfonyl group, a carbonyl group, and a benzoate ester group . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common scaffold in medicinal chemistry . The methanesulfonyl group is a sulfonyl group bonded to a methyl group, and it’s often used as a protecting group in organic synthesis. The carbonyl group is a functional group composed of a carbon atom double-bonded to an oxygen atom: C=O. It is present in many kinds of organic compounds, including carboxylic acids, amides, ketones, aldehydes, and esters. Benzoate is the ester form of benzoic acid, and it’s often used in food preservation.
Molecular Structure Analysis
The molecular structure analysis would involve techniques such as NMR spectroscopy and X-ray crystallography . NMR spectroscopy can provide information about the number and type of atoms in the molecule, their connectivity, and their spatial arrangement . X-ray crystallography can provide a detailed three-dimensional structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reaction conditions and the other reactants present. The pyrrolidine ring might undergo reactions at the nitrogen atom or at the carbon atoms . The methanesulfonyl group could be replaced by other groups in a substitution reaction . The carbonyl group is a site of high reactivity and might undergo addition, reduction, or substitution reactions . The benzoate ester could be hydrolyzed to form benzoic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. It would likely be a solid or a liquid at room temperature . Its solubility in water and organic solvents would depend on the polarity of the molecule . Its melting point, boiling point, and density would also depend on the molecular structure .Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that compounds with a pyrrolidine ring can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biological activities, which suggests that they may interact with multiple biochemical pathways .
Result of Action
Compounds with a pyrrolidine ring have been reported to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-(3-methylsulfonylpyrrolidine-1-carbonyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5S/c1-20-14(17)12-6-4-3-5-11(12)13(16)15-8-7-10(9-15)21(2,18)19/h3-6,10H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKGPXAGBGOMDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCC(C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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